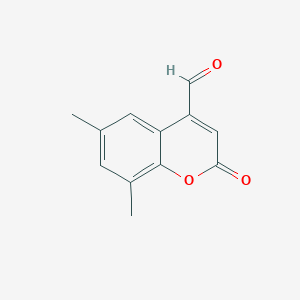
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with two methyl groups at positions 6 and 8, a ketone group at position 2, and an aldehyde group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dimethyl-2H-chromen-2-one with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 4 . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carboxylic acid.
Reduction: 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-methanol.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Scientific Research Applications
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Similar structure but with a diethylamino group at position 7.
4-Methyl-7-ethoxy-2H-1-benzopyran-2-one: Similar structure but with an ethoxy group at position 7 and a methyl group at position 4.
Uniqueness
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl groups at positions 6 and 8, along with the aldehyde group at position 4, makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
485821-89-4 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,8-dimethyl-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-6H,1-2H3 |
InChI Key |
BHOUFWPSGRKELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)



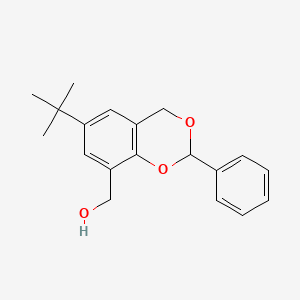
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)

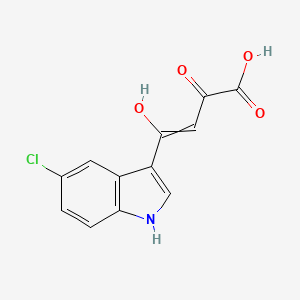
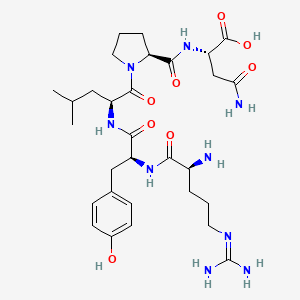
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)


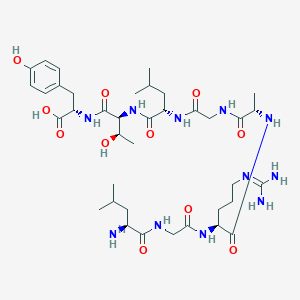
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
